Cas no 634-20-8 ([2-(acetyloxy)phenyl]methanediyl diacetate)

[2-(acetyloxy)phenyl]methanediyl diacetate structure
634-20-8 structure
Product Name:[2-(acetyloxy)phenyl]methanediyl diacetate
Numero CAS:634-20-8
MF:C13H14O6
MW:266.246664524078
CID:1658790
PubChem ID:69443
Update Time:2025-04-21

[2-(acetyloxy)phenyl]methanediyl diacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-(acetyloxy)phenyl]methanediyl diacetate
    • (2-Acetoxyphenyl)methylene diacetate
    • 2-Hydroxy-toluene-alpha,alpha-diol, triacetate
    • Methanediol, (2-(acetyloxy)phenyl)-, diacetate
    • Methanediol, [2- (acetyloxy)phenyl]-, diacetate
    • methanediol, 1-[2-(acetyloxy)phenyl]-, diacetate
    • [2-(diacetyloxymethyl)phenyl] acetate
    • 2-Acetoxyphenylmethanediol diacetate
    • DTXSID20883514
    • 2-acetoxybenzylidene diacetate
    • [2-(diacetoxymethyl)phenyl] acetate
    • AKOS003661305
    • NSC-51946
    • Methanediol, 1-(2-(acetyloxy)phenyl)-, 1,1-diacetate
    • 634-20-8
    • NSC-4040
    • DURAGTHQRQBUTE-UHFFFAOYSA-N
    • NSC4040
    • Methanediol, [2-(acetyloxy)phenyl]-, diacetate
    • NSC 4040
    • NSC 51946
    • NSC51946
    • STK224836
    • ACETIC ACID ACETOXY-(2-ACETOXY-PHENYL)-METHYL ESTER
    • Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
    • (ACETYLOXY)[2-(ACETYLOXY)PHENYL]METHYL ACETATE
    • Inchi: 1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
    • Chiave InChI: DURAGTHQRQBUTE-UHFFFAOYSA-N
    • Sorrisi: O(C(C)=O)C(C1C=CC=CC=1OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 266.07902
  • Massa monoisotopica: 266.07903816g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 7
  • Complessità: 335
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • PSA: 78.9
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd